An In-depth Technical Guide to the Physical Properties of N-(3-aminophenyl)-2-phenylacetamide
An In-depth Technical Guide to the Physical Properties of N-(3-aminophenyl)-2-phenylacetamide
This guide provides a comprehensive overview of the physical properties of N-(3-aminophenyl)-2-phenylacetamide, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a foundational understanding of the experimental methodologies required for its empirical validation.
Introduction
N-(3-aminophenyl)-2-phenylacetamide is a molecule of interest in medicinal chemistry and materials science due to its unique structural combination of a phenylacetamide core and a meta-substituted aminophenyl ring. The presence of both an amide and an aromatic amine functionality imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing synthetic and formulation strategies. While extensive experimental data for this specific molecule is not widely published, we can infer and predict its properties based on its structure and the known characteristics of related compounds. This guide will present these predicted properties and provide detailed, field-proven protocols for their experimental determination.
Table of Contents
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Chemical Identity and Structure
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Predicted Physicochemical Properties
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Experimental Determination of Physical Properties 3.1. Melting Point 3.2. Solubility 3.3. pKa
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Spectroscopic Characterization
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References
Chemical Identity and Structure
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IUPAC Name: N-(3-aminophenyl)-2-phenylacetamide
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Molecular Formula: C₁₄H₁₄N₂O[1]
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Molecular Weight: 226.279 g/mol [1]
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CAS Number: 85856-32-2
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Chemical Structure:
The structure features a central acetamide linkage connecting a benzyl group and a 3-aminophenyl group. The presence of two aromatic rings, a secondary amide, and a primary aromatic amine are the key determinants of its physical and chemical properties. The molecule has 3 rotatable bonds, 2 hydrogen bond donors, and 2 hydrogen bond acceptors[1].
Predicted Physicochemical Properties
The following table summarizes the predicted physical properties of N-(3-aminophenyl)-2-phenylacetamide. It is crucial to note that these are in silico estimations and require experimental verification.
| Property | Predicted Value | Data Source |
| Melting Point | 178.52 °C | EPI Suite[1] |
| Boiling Point | 432.67 °C | EPI Suite[1] |
| Water Solubility | 57.19 mg/L | EPA T.E.S.T.[1] |
| 86.198 mg/L | EPI Suite[1] | |
| Density | 1.19 g/cm³ | EPA T.E.S.T.[1] |
| Flash Point | 209.07 °C | EPA T.E.S.T.[1] |
Experimental Determination of Physical Properties
The following sections detail the standardized protocols for the experimental determination of the key physical properties of N-(3-aminophenyl)-2-phenylacetamide.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Method [2][3]
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Sample Preparation: Ensure the sample of N-(3-aminophenyl)-2-phenylacetamide is thoroughly dried and finely powdered.
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Capillary Tube Loading: Load a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
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Heating:
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For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
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For a more precise measurement, a second sample is heated rapidly to about 15-20°C below the approximate melting point. Then, the heating rate is slowed to 1-2°C per minute.
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Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Solubility Determination
Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The "shake-flask" method is a common and reliable technique for determining equilibrium solubility[4].
Experimental Protocol: Shake-Flask Method [5][6]
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Preparation of Saturated Solution:
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Add an excess amount of N-(3-aminophenyl)-2-phenylacetamide to a known volume of the desired solvent (e.g., water, buffer solutions at various pH) in a sealed container.
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Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:
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Allow the suspension to settle.
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Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure the filtration apparatus does not absorb the solute.
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Quantification:
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Analyze the concentration of the solute in the clear, saturated solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Replicate and Report:
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Perform the experiment in triplicate to ensure reproducibility.
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Report the solubility in units of mg/mL or mol/L at the specified temperature and pH.
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pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like N-(3-aminophenyl)-2-phenylacetamide with both an acidic (amide N-H) and a basic (amino) group, determining the pKa values is essential for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a classic and accurate method for pKa determination[7][8][9].
Experimental Protocol: Potentiometric Titration [7][8][10]
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Sample Preparation:
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Titration Setup:
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Titration Procedure:
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To determine the pKa of the amino group (a base), titrate with a standardized acid (HCl).
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To determine the pKa of the amide group (a very weak acid), titration would be with a standardized base (NaOH).
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Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH versus the volume of titrant added.
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The pKa is the pH at the half-equivalence point, which is the point where half of the functional group has been protonated or deprotonated. This corresponds to the midpoint of the steepest part of the titration curve.
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Spectroscopic Characterization
While quantitative physical properties are crucial, qualitative spectroscopic data is essential for structural confirmation and identity.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene protons of the benzyl group, the amine protons, and the amide proton. The splitting patterns and chemical shifts of the aromatic protons would confirm the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the methylene carbon, and the carbons of the two aromatic rings.
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IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations.
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₄H₁₄N₂O[11].
Conclusion
This technical guide has outlined the key predicted physical properties of N-(3-aminophenyl)-2-phenylacetamide and provided detailed, actionable protocols for their experimental determination. For researchers and drug development professionals, the empirical validation of these properties is a critical step in advancing this molecule through the development pipeline. The provided methodologies for determining melting point, solubility, and pKa represent industry-standard practices that ensure data integrity and reproducibility. Furthermore, the outlined spectroscopic techniques are indispensable for unequivocal structural verification.
References
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Chemchart. N-(3-aminophenyl)-2-phenylacetamide (85856-32-2). Available at: [Link]
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Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025-08-20). Available at: [Link]
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Westlab. Measuring the Melting Point. (2023-05-08). Available at: [Link]
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Melting point determination. Available at: [Link]
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ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Available at: [Link]
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Procedure for solubility testing of NM suspension. (2016-05-28). Available at: [Link]
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U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available at: [Link]
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Avdeef, A. Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
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Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]
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